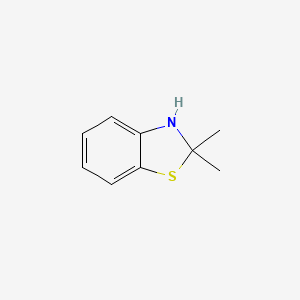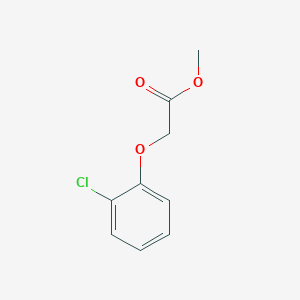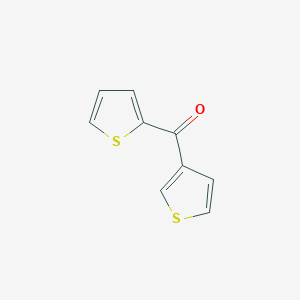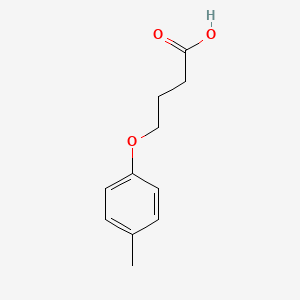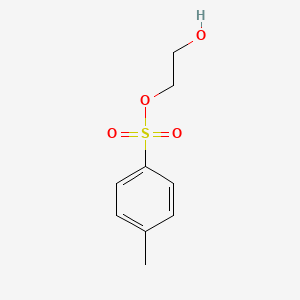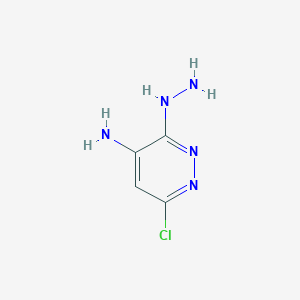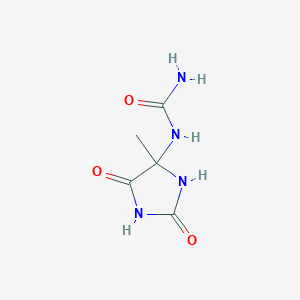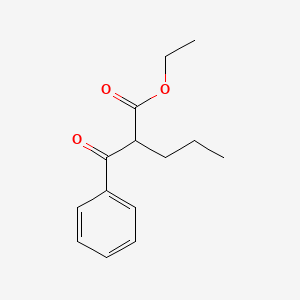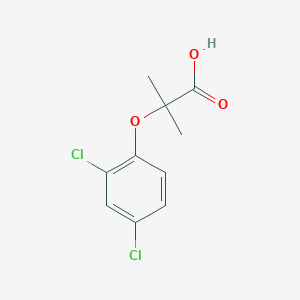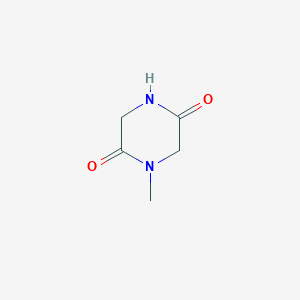
1-Methylpiperazine-2,5-dione
概要
説明
準備方法
The synthesis of 1-Methylpiperazine-2,5-dione can be achieved through several methods. One common synthetic route involves the aminolysis of di-Me oxalate with N-methylethylenediamine to form an intermediate, followed by hydrogenation using Raney nickel . This method is noted for its high purity and efficiency, with minimal by-products. Industrial production methods often leverage similar processes, ensuring high conversion and selectivity rates .
化学反応の分析
1-Methylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, though detailed reaction pathways are less commonly documented.
Reduction: Hydrogenation using catalysts like Raney nickel is a key step in its synthesis.
Substitution: It can participate in substitution reactions, particularly involving its nitrogen atoms.
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Methylpiperazine-2,5-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Methylpiperazine-2,5-dione involves its inhibition of peptide transporter 2 (PEPT2). It coordinates with sodium ions and anionic sites in the gut, blocking the transport of peptides through the membrane . This interaction with PEPT2 is crucial for its biological effects.
類似化合物との比較
1-Methylpiperazine-2,5-dione can be compared to other piperazine derivatives such as N-Methylpiperazine and 1-(3-chlorophenyl)piperazine . While these compounds share a similar core structure, this compound is unique in its selective inhibition of PEPT2 and its specific applications in medicine and research .
Similar compounds include:
N-Methylpiperazine: Used in the synthesis of various drugs.
1-(3-chlorophenyl)piperazine: Known for its psychoactive properties.
特性
IUPAC Name |
1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-7-3-4(8)6-2-5(7)9/h2-3H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNOMCDGHQHGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293623 | |
| Record name | 1-methylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5625-52-5 | |
| Record name | 5625-52-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpiperazine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the 3-benzylidene group in 1-methylpiperazine-2,5-dione derivatives?
A1: The 3-benzylidene group in this compound derivatives plays a crucial role in their synthesis and potential biological activity. Research suggests that the presence of this group influences the stereochemistry of the molecule. For example, the reaction of (N-acetyldidehydrophenylalanyl)sarcosine with acetic anhydride yields 4-acetyl-3-trans-benzylidene-1-methylpiperazine-2,5-dione, highlighting the formation of the trans isomer []. Furthermore, studies on the synthesis of 3-benzylidenepiperazine-2,5-diones demonstrate that varying the substituents on the benzylidene ring can lead to different isomers and potentially impact their biological properties [].
Q2: Can you describe a degradation pathway observed for a drug containing the this compound moiety?
A2: Tadalafil, a drug containing the this compound moiety, exhibits a specific degradation pathway under acidic conditions []. This degradation leads to the formation of (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione as a degradation product. This product was isolated and characterized using various analytical techniques including UPLC-MS, HRMS, and NMR [].
Q3: Has this compound been explored in the context of organosilicon chemistry?
A3: Yes, this compound has shown potential as a ligand in organosilicon chemistry []. Research indicates that it can react with α-hydroxy acids and silicon precursors to generate novel anionic five-coordinate silicon complexes. These findings suggest possibilities for further exploration of this compound in developing new silicon-based materials and catalysts.
Q4: What are the potential applications of 2-(3-methylenedioxy)-benzoyl-indole derivatives containing the this compound moiety?
A4: Research suggests that 2-(3-methylenedioxy)-benzoyl-indole derivatives, particularly those incorporating the this compound structure, exhibit promising potential for treating sexual disorders []. These compounds, including enantiomers and pharmaceutically acceptable salts, have been proposed for both prophylactic and therapeutic applications in managing sexual health issues.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chlorophenyl)amino]acetic acid](/img/structure/B1347311.png)
